7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid
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Overview
Description
7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a morpholine ring fused to an imidazo[1,2-c]pyrimidine core, makes it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique combination of a morpholine ring and an imidazo[1,2-c]pyrimidine core. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11ClN4O3 |
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Molecular Weight |
282.68 g/mol |
IUPAC Name |
7-chloro-5-morpholin-4-ylimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN4O3/c12-8-5-9-13-7(10(17)18)6-16(9)11(14-8)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
InChI Key |
AEXVOMXQXJKSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC3=NC(=CN32)C(=O)O)Cl |
Origin of Product |
United States |
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